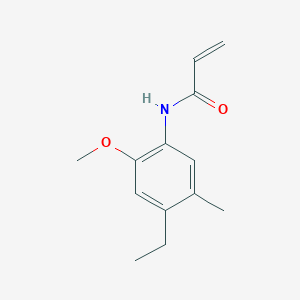
N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the year 2008 by Abbott Laboratories. A-836,339 has been found to have potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety.
Wirkmechanismus
N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide exerts its effects by binding to cannabinoid receptors in the body. Specifically, it has a high affinity for the CB2 receptor, which is primarily expressed in immune cells. By binding to this receptor, N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide can modulate immune function and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide has been found to have other biochemical and physiological effects. For example, it can reduce anxiety in animal models and may have potential applications in the treatment of anxiety disorders. N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide has also been found to have antitumor properties and may be useful in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide is that it is a selective CB2 receptor agonist, meaning that it has a high affinity for this receptor and does not bind to other receptors in the body. This specificity makes it a useful tool for studying the effects of CB2 receptor activation. However, one limitation of N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide. One area of interest is the potential use of this compound in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of more water-soluble analogs of N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide that can be more easily administered in experimental settings. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide involves the reaction of 4-ethyl-2-methoxy-5-methylphenylacetic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with prop-2-en-1-amine to yield N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
Numerous studies have been conducted to investigate the potential therapeutic applications of N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide. One such study found that N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide has analgesic properties and can effectively reduce pain in animal models. Another study demonstrated that N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide can reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
N-(4-ethyl-2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-10-8-12(16-4)11(7-9(10)3)14-13(15)6-2/h6-8H,2,5H2,1,3-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVFBEGALMFZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C)NC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethyl-2-methoxy-5-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2953300.png)


![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide](/img/structure/B2953305.png)

![N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2953307.png)

![N-(1-cyanocyclohexyl)-2-{[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]amino}propanamide](/img/structure/B2953311.png)
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)
![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)

![1-[1-[(5-Bromofuran-2-yl)methyl]azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2953319.png)